D-Glucuronic acid,methyl ester,2,3,4-tribenzoate
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Overview
Description
D-Glucuronic acid, methyl ester, 2,3,4-tribenzoate: is a chemical compound with the molecular formula C28H24O10 and a molecular weight of 520.48 g/mol . It is an off-white solid that is sensitive to both acid and temperature . This compound is primarily used in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of D-Glucuronic acid, methyl ester, 2,3,4-tribenzoate typically involves the esterification of D-Glucuronic acid with methyl alcohol, followed by benzoylation at the 2, 3, and 4 positions . The reaction conditions often require the use of solvents such as chloroform, dichloromethane, or ethyl acetate . The process is sensitive to both acid and temperature, necessitating careful control of reaction conditions .
Industrial Production Methods: : While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors and precise control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: : D-Glucuronic acid, methyl ester, 2,3,4-tribenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace the benzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted glucuronic acid derivatives.
Scientific Research Applications
D-Glucuronic acid, methyl ester, 2,3,4-tribenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of metabolic pathways involving glucuronic acid derivatives.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of D-Glucuronic acid, methyl ester, 2,3,4-tribenzoate involves its interaction with specific molecular targets and pathways. The compound is known to undergo enzymatic hydrolysis, releasing glucuronic acid, which can then participate in various biochemical reactions . These reactions often involve the conjugation of glucuronic acid with other molecules, facilitating their excretion from the body .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,4-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester: Similar in structure but with acetyl groups instead of benzoyl groups.
Acetobromo-α-D-glucuronic Acid Methyl Ester: Contains a bromine atom and acetyl groups.
D-Glucopyranuronic Acid, Methyl Ester, Tetrabenzoate: Similar but with an additional benzoyl group.
Uniqueness: : D-Glucuronic acid, methyl ester, 2,3,4-tribenzoate is unique due to its specific benzoylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl 3,4,5-tribenzoyloxy-6-hydroxyoxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O10/c1-34-27(32)22-20(35-24(29)17-11-5-2-6-12-17)21(36-25(30)18-13-7-3-8-14-18)23(28(33)38-22)37-26(31)19-15-9-4-10-16-19/h2-16,20-23,28,33H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJKDUIQLRJYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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